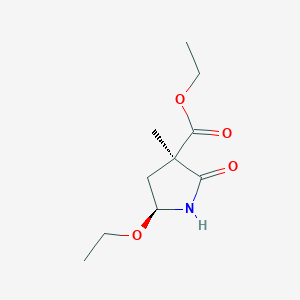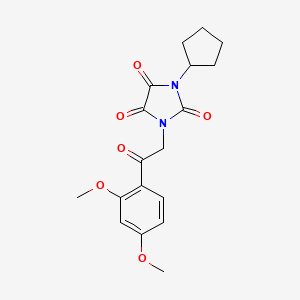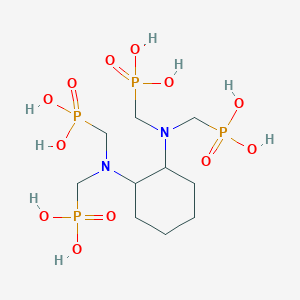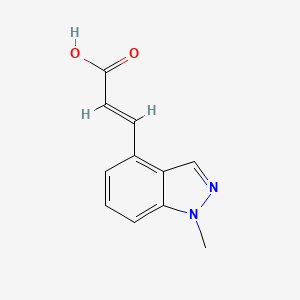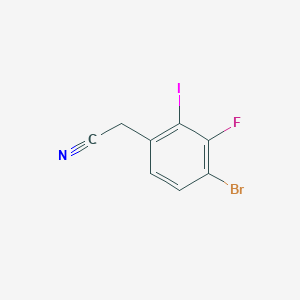![molecular formula C18H16F17NO5 B15204169 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid CAS No. 885276-27-7](/img/structure/B15204169.png)
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid is a fluorinated pharmaceutical intermediate with the molecular formula C18H16F17NO5 and a molecular weight of 649.2962 . This compound is known for its unique structure, which includes a perfluorooctyl group, making it highly hydrophobic and chemically stable.
Vorbereitungsmethoden
The synthesis of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid typically involves multiple steps, starting with the preparation of the perfluorooctyl precursor. The synthetic route includes:
Formation of the perfluorooctyl precursor: This step involves the reaction of perfluorooctyl iodide with a suitable nucleophile to form the perfluorooctyl intermediate.
Coupling with malonic acid: The perfluorooctyl intermediate is then coupled with malonic acid under basic conditions to form the desired product.
Acetylation: The final step involves the acetylation of the amino group to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane proteins and lipid interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The malonic acid moiety can act as a chelating agent, binding to metal ions and modulating enzyme activity .
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid can be compared with other fluorinated malonic acid derivatives, such as:
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]propane-1,3-dioic acid: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]butane-1,3-dioic acid: Another derivative with a longer carbon chain, affecting its hydrophobicity and interaction with biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
885276-27-7 |
|---|---|
Molekularformel |
C18H16F17NO5 |
Molekulargewicht |
649.3 g/mol |
IUPAC-Name |
2-acetamido-2-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecyl)propanedioic acid |
InChI |
InChI=1S/C18H16F17NO5/c1-7(37)36-10(8(38)39,9(40)41)5-3-2-4-6-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-6H2,1H3,(H,36,37)(H,38,39)(H,40,41) |
InChI-Schlüssel |
VGSGTZIYXDLEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


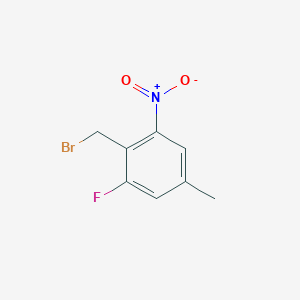

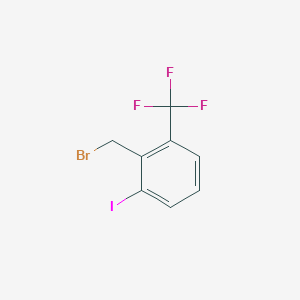
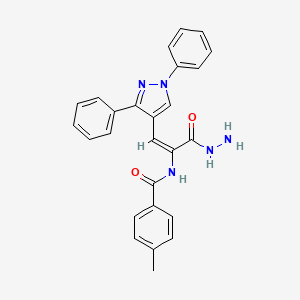
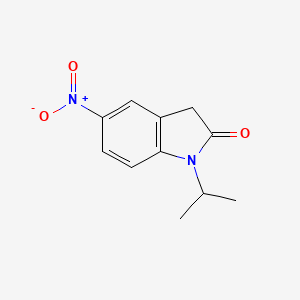
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)

